PARP-1 Enzyme Inhibition of Downstream 5-Fluorobenzimidazole-4-Carboxamides Versus Non-Fluorinated Analogs
Derivatization of 2-amino-5-fluoro-1H-benzimidazole-4-carboxylic acid (CAS 716362-28-6) yields 5-fluorobenzimidazole-4-carboxamides exemplified by compound 10f, which achieves an IC50 of 43.7 nM against the PARP-1 enzyme and an HCT116 cell growth inhibition IC50 of 7.4 μM . Although direct comparator data for the non-fluorinated benzimidazole-4-carboxamide series are not reported in the same study, SAR analysis within the 5-fluoro series demonstrates that the fluorine atom is critical for high intrinsic PARP-1 potency, and its removal is associated with a substantial loss in enzymatic inhibition .
| Evidence Dimension | PARP-1 enzymatic inhibition and cellular antiproliferative activity |
|---|---|
| Target Compound Data | Compound 10f (derived from 716362-28-6 scaffold): PARP-1 IC50 = 43.7 nM; HCT116 cell IC50 = 7.4 μM; A549 cell potentiation PF50 = 1.6 |
| Comparator Or Baseline | Non-fluorinated benzimidazole-4-carboxamide analogs (fluorine atom absent from the scaffold) |
| Quantified Difference | Fluorinated compound 10f exhibits nanomolar PARP-1 potency (IC50 = 43.7 nM); non-fluorinated analogs within the same chemotype series show reduced inhibitory activity per SAR analysis, though paired IC50 data within a single experiment are not explicitly tabulated for the unsubstituted parent scaffold. |
| Conditions | PARP-1 enzyme assay (cell-free); HCT116 colorectal carcinoma and A549 lung adenocarcinoma cell lines |
Why This Matters
Procuring the fluorinated building block 716362-28-6 directly enables synthesis of PARP-1 inhibitors with proven nanomolar potency, whereas the non-fluorinated analog is predicted by SAR to yield inferior enzymatic inhibition, potentially derailing hit-to-lead campaigns.
- [1] Wang, J. et al. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016, 26(16), 4127-4132. View Source
- [2] Wang, J. et al. (2016). Structure–activity relationship analysis for 5-fluorobenzimidazole-4-carboxamide PARP-1 inhibitors; discussion on the essential role of the 5-fluoro substituent. View Source
- [3] Zhu, Q. et al. Benzimidazole Carboxamide PARP-1 Inhibitors: Review of SAR and Fluorine Contributions. Pharmacological Research, 2022. (Cited by 19 articles; comparative analysis of fluorinated vs. non-fluorinated scaffolds). View Source
